2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol
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Overview
Description
2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol is a chemical compound with the molecular formula C10H22N2O. It is known for its unique structure, which includes a piperidine ring and a hydroxyl group. This compound is used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol typically involves the reaction of piperidine with 2,2-dimethyl-3-bromopropanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol involves its interaction with specific molecular targets. The piperidine ring can bind to various receptors, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s overall bioactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-Methyl-1-(piperidin-4-yl)propan-2-ol
- 2,2-Dimethyl-3-(morpholin-4-ylamino)propan-1-ol
- 2,2-Dimethyl-3-(pyrrolidin-3-ylamino)propan-1-ol
Uniqueness: 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol is unique due to its specific combination of a piperidine ring and a hydroxyl group. This structure imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development further highlight its uniqueness .
Properties
IUPAC Name |
2,2-dimethyl-3-(piperidin-4-ylamino)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-10(2,8-13)7-12-9-3-5-11-6-4-9/h9,11-13H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVIBNRTMVJNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCNCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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